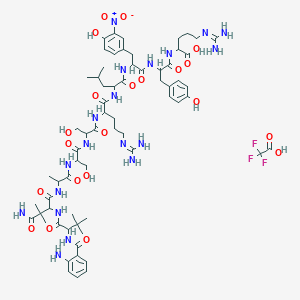

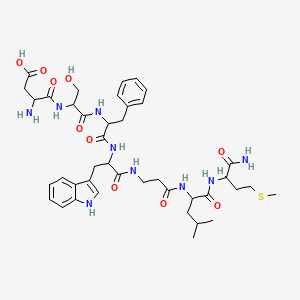

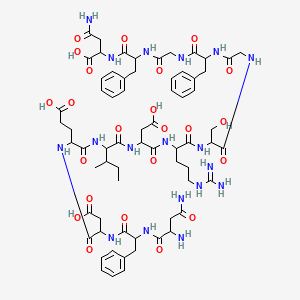

Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” est un peptide synthétique à structure complexe. Il est composé d'une séquence d'acides aminés, chacun contribuant à ses propriétés uniques et à ses applications potentielles. Ce composé est souvent utilisé dans la recherche scientifique en raison de ses interactions et réactions spécifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” implique plusieurs étapes, chacune nécessitant des conditions précises. Le processus commence généralement par la protection des chaînes latérales des acides aminés afin d'éviter des réactions indésirables. Le peptide est ensuite assemblé en utilisant la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne croissante ancrée à une résine solide. Chaque ajout implique des réactions de couplage facilitées par des réactifs comme les carbodiimides ou les sels d'uranium. Une fois la chaîne peptidique terminée, les groupes protecteurs sont éliminés et le peptide est clivé de la résine.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce peptide suit des principes similaires mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus comprend des étapes rigoureuses de purification, telles que la chromatographie liquide haute performance (HPLC), pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

“Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro sur le résidu tyrosine peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe nitro peut également être réduit en groupe amino.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les réactions se produisent généralement à des températures et à des pH contrôlés afin de garantir la spécificité et le rendement.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe nitro peut conduire à la formation d'un dérivé nitroso ou d'hydroxylamine, tandis que la réduction peut donner un dérivé amino.

Applications De Recherche Scientifique

“Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Employé dans des études d'interactions protéine-protéine et de spécificité enzyme-substrat.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme outil dans le développement de médicaments.

Industrie : Utilisé dans le développement de nouveaux matériaux et d'essais biochimiques.

Mécanisme d'action

Le mécanisme d'action de “this compound” implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Le groupe nitro sur le résidu tyrosine joue un rôle crucial dans ces interactions, agissant potentiellement comme un site réactif pour des modifications ultérieures.

Mécanisme D'action

The mechanism of action of “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The nitro group on the tyrosine residue plays a crucial role in these interactions, potentially acting as a reactive site for further modifications.

Comparaison Avec Des Composés Similaires

Composés similaires

Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-tyr-arg-OH : Structure similaire mais ne possède pas le groupe nitro sur le résidu tyrosine.

Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-amino-tyr-arg-OH : Contient un groupe amino au lieu d'un groupe nitro sur le résidu tyrosine.

Unicité

La présence du groupe nitro sur le résidu tyrosine rend “Abz-tbu-gly-tbu-gly-asn(ME)2-ala-ser-ser-arg-leu-3-nitro-tyr-arg-OH” unique. Ce groupe fonctionnel peut participer à des réactions spécifiques, ce qui rend le composé précieux pour l'étude des processus oxydatifs et réducteurs.

Références

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[4-amino-2-[[2-[(2-aminobenzoyl)amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethyl-4-oxobutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKUJVDHVLGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96F3N19O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)

![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)

![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)

![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)